molecular formula C18H25N3O4 B11669386 N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide

N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide

Cat. No.: B11669386
M. Wt: 347.4 g/mol
InChI Key: MMHPDMJYDNVEQN-CPNJWEJPSA-N
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Description

N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an ethoxy group, a prop-2-en-1-yloxy group, and a morpholinyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the core phenylmethylidene structure, followed by the introduction of the ethoxy and prop-2-en-1-yloxy groups. The final step involves the addition of the morpholinyl group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Scientific Research Applications

N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide can be compared with other similar compounds, such as:

    (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    Imidazole-containing compounds: These compounds have different core structures but may exhibit similar biological activities.

The uniqueness of N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C18H25N3O4/c1-3-9-25-16-6-5-15(12-17(16)24-4-2)13-19-20-18(22)14-21-7-10-23-11-8-21/h3,5-6,12-13H,1,4,7-11,14H2,2H3,(H,20,22)/b19-13+

InChI Key

MMHPDMJYDNVEQN-CPNJWEJPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCOCC2)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OCC=C

Origin of Product

United States

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